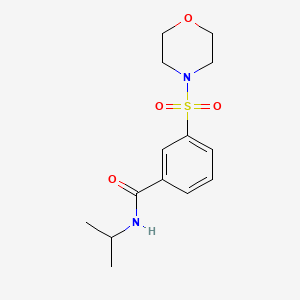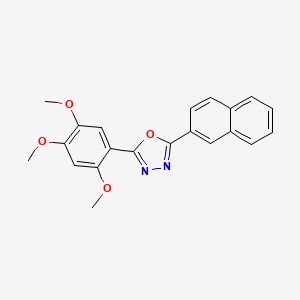![molecular formula C23H32N2O B4928042 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PEPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound can increase the strength of synaptic connections and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance synaptic transmission and plasticity in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are involved in synaptic connectivity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the AMPA receptor. This allows researchers to selectively target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous glutamate on the brain's glutamatergic system. Additionally, the optimal dosage and administration of this compound may vary depending on the specific experimental protocol.
未来方向
There are several promising directions for future research on 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the glutamatergic system for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the optimal dosage and administration of this compound for specific experimental protocols.
合成方法
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can be synthesized through a series of chemical reactions involving piperazine, phenylethylamine, and phenylpropylamine. The exact synthesis method may vary depending on the specific laboratory protocol, but the general approach involves the condensation of the three starting materials under controlled conditions to yield the final product.
科学研究应用
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on the brain's glutamatergic system, which regulates neural activity and synaptic plasticity. This makes it a promising candidate for the development of new drugs that target these systems.
属性
IUPAC Name |
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-19-14-23-20-24(15-7-12-21-8-3-1-4-9-21)17-18-25(23)16-13-22-10-5-2-6-11-22/h1-6,8-11,23,26H,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBGLPRJSPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)

![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
